4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, a hydroxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl bromide and a base such as potassium carbonate.
Fluorophenyl Substitution: The fluorophenyl group can be incorporated through a nucleophilic aromatic substitution reaction using 2-fluorobenzene and a suitable nucleophile.
Hydroxylation and Carboxamide Formation: The hydroxy group can be introduced through a hydroxylation reaction, and the carboxamide group can be formed via an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-benzylpyridine: A simpler analog with a benzyl group attached to a pyridine ring.
2-fluorobenzamide: Contains a fluorophenyl group and a carboxamide group.
Thienopyridine derivatives: Various derivatives with different substituents on the thienopyridine core.
Uniqueness
4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c22-14-8-4-5-9-15(14)23-20(26)17-18(25)19-16(10-11-28-19)24(21(17)27)12-13-6-2-1-3-7-13/h1-11,25H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVVBLDGSFICCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NC4=CC=CC=C4F)O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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